BETd-246

Triple-negative breast cancer Growth inhibition IC50 comparison

BETd-246 is a second-generation PROTAC (Proteolysis Targeting Chimera) that recruits BET bromodomain proteins (BRD2, BRD3, BRD4) to the Cereblon E3 ubiquitin ligase for proteasomal degradation, rather than merely inhibiting their bromodomain binding function. Unlike conventional BET inhibitors such as JQ1 or OTX015, BETd-246 achieves complete depletion of BET proteins at low nanomolar concentrations, resulting in distinct transcriptional outcomes and enhanced apoptosis induction.

Molecular Formula C48H55N11O10
Molecular Weight 946.0 g/mol
Cat. No. B15544602
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBETd-246
Molecular FormulaC48H55N11O10
Molecular Weight946.0 g/mol
Structural Identifiers
InChIInChI=1S/C48H55N11O10/c1-5-58-37(25-33(56-58)28-11-12-28)52-43-41-30-24-36(65-4)31(39-26(2)57-69-27(39)3)23-34(30)51-42(41)54-44(55-43)46(62)50-16-8-18-67-20-22-68-21-19-66-17-7-15-49-32-10-6-9-29-40(32)48(64)59(47(29)63)35-13-14-38(60)53-45(35)61/h6,9-10,23-25,28,35,49H,5,7-8,11-22H2,1-4H3,(H,50,62)(H,53,60,61)(H2,51,52,54,55)
InChIKeyXEJMFVWHCPNMRS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

BETd-246 PROTAC Degrader: Second-Generation BET Protein Degradation for Oncology Research Procurement


BETd-246 is a second-generation PROTAC (Proteolysis Targeting Chimera) that recruits BET bromodomain proteins (BRD2, BRD3, BRD4) to the Cereblon E3 ubiquitin ligase for proteasomal degradation, rather than merely inhibiting their bromodomain binding function [1]. Unlike conventional BET inhibitors such as JQ1 or OTX015, BETd-246 achieves complete depletion of BET proteins at low nanomolar concentrations, resulting in distinct transcriptional outcomes and enhanced apoptosis induction [2].

BETd-246 vs. BET Inhibitors: Why BETi-211 or JQ1 Cannot Substitute in Degradation-Dependent Studies


BET inhibitors (e.g., BETi-211, JQ1, OTX015) and BET degraders (e.g., BETd-246) engage the same target proteins but produce fundamentally different biological outcomes that preclude interchangeable use in research. BETi-211 at 2.5 μM achieved ≥90% growth inhibition in only 2 of 13 TNBC cell lines, while BETd-246 exhibited IC50 <10 nM in 9 of 13 lines, demonstrating a >250-fold potency difference in sensitive cell lines [1]. Critically, BETi-211 paradoxically increased MCL1 anti-apoptotic protein expression, whereas BETd-246 markedly downregulated MCL1—a mechanistic distinction that directly determines apoptosis efficacy [2]. BETi-211 upregulated and downregulated similar numbers of genes, while BETd-246 predominantly downregulated proliferation and survival genes [1]. These molecular-level divergences mean that substituting a BET inhibitor for BETd-246 will yield non-comparable experimental data in assays measuring apoptosis, transcriptional responses, or MCL1-dependent phenotypes.

BETd-246 Quantitative Differentiation Evidence: Comparator Data for Scientific Procurement Decisions


BETd-246 vs. BETi-211: Direct Comparison of Growth Inhibition Potency (IC50) Across 13 TNBC Cell Lines

BETd-246 exhibits substantially higher antiproliferative potency compared to its parental BET inhibitor BETi-211 in TNBC cell lines. In a panel of 13 TNBC cell lines, BETi-211 achieved IC50 <1 μM in 9 lines but at 2.5 μM produced ≥90% growth inhibition in only 2 lines, indicating predominantly cytostatic activity. In contrast, BETd-246 exhibited IC50 <10 nM in 9 of 13 lines, representing at least a 100-fold greater potency compared to BETi-211's effective inhibitory concentrations [1]. Additionally, knockdown of Cereblon (CRBN) reduced BETd-246's growth-inhibitory activity to a level comparable to that of BETi-211, establishing that the enhanced potency is directly attributable to Cereblon-mediated protein degradation [1].

Triple-negative breast cancer Growth inhibition IC50 comparison

BETd-246 vs. BETi-211: Direct Comparison of Apoptosis Induction Magnitude in TNBC Cells

BETd-246 elicits substantially stronger and more consistent apoptosis induction than BETi-211 in TNBC cell lines. In MDA-MB-468 cells, BETd-246 (50 nM, 24 h) induced robust apoptosis, whereas BETi-211 at a 20-fold higher concentration (1000 nM) induced only modest apoptosis [1]. Flow cytometry analysis across multiple cell lines showed that BETi-211 at 1000 nM induced only 3-25% apoptosis after 48 h treatment, while BETd-246 induced substantially higher apoptotic rates [2]. Notably, BETd-246 activated multiple initiator caspases including caspase-2, -8, and -9, indicating engagement of multiple apoptotic pathways [2]. The combination of thalidomide with BETi-211 did not enhance apoptosis beyond BETi-211 alone, confirming that the PROTAC architecture of BETd-246—not the presence of the thalidomide moiety—drives the enhanced apoptosis [2].

Apoptosis induction Triple-negative breast cancer Cytotoxicity comparison

BETd-246 vs. BETi-211 and JQ1: Opposite Regulation of MCL1 Anti-Apoptotic Protein Expression

BETd-246 and BET inhibitors produce opposite effects on MCL1, a key anti-apoptotic protein that determines cell survival in TNBC. BETd-246 treatment resulted in marked downregulation of MCL1 protein and mRNA across multiple TNBC cell lines, whereas BETi-211 significantly upregulated MCL1 expression [1]. This opposite regulation was confirmed by immunoblotting and qRT-PCR in MDA-MB-468, MDA-MB-231, and MDA-MB-157 cells [1]. JQ1 treatment similarly increased MCL1 expression, showing that MCL1 upregulation is a class-wide feature of BET inhibitors rather than specific to BETi-211 [2]. Silencing MCL1 enhanced the growth-inhibitory activity of BETi-211 but not BETd-246, while ectopic MCL1 expression attenuated BETd-246-induced apoptosis, establishing MCL1 downregulation as a critical determinant of BETd-246's superior apoptotic activity [1].

MCL1 regulation Anti-apoptotic protein BET degrader mechanism

BETd-246 vs. BETi-211: Proteome-Wide Selectivity Analysis in TNBC Cells

Quantitative proteomic analysis demonstrates that BETd-246 possesses exceptional target selectivity in TNBC cells. Out of approximately 5,500 proteins quantified in MDA-MB-468 cells treated with BETd-246 (100 nM, 2 h), only BRD2, BRD3, and BRD4 were significantly decreased by ≥2-fold (p<0.05), with no proteins increased by ≥2-fold [1]. This high selectivity contrasts with the observation that BETi-211 increased BRD2 protein levels by 2-fold under the same conditions, demonstrating that inhibition alone produces paradoxical accumulation of the target protein rather than depletion [1]. The proteasome inhibitor PR-171 (Carfilzomib) and the NEDD8-activating enzyme inhibitor MLN4924 both blocked BETd-246-induced BET protein depletion, confirming that degradation proceeds through the ubiquitin-proteasome system and CRL4^CRBN neddylation [2]. This proteome-wide selectivity is derived from class-level inference based on PROTAC mechanism design; direct proteomic comparison with other BET PROTACs (dBET1, dBET6, ARV-825) in the same experimental system is not currently available.

Proteomics Target selectivity BET degrader specificity

BETd-246 vs. BET Inhibitors: In Vivo Antitumor Efficacy and Dosing Comparison in PDX Models

In the WHIM24 patient-derived xenograft (PDX) model of treatment-resistant breast cancer, BETd-246 demonstrated equivalent tumor growth inhibition to BETi-211 at substantially lower and less frequent dosing. BETd-246 administered at 5 mg/kg IV three times per week for three weeks effectively inhibited tumor growth, achieving comparable antitumor activity to BETi-211 administered at 50 mg/kg orally daily five days per week for three weeks [1]. At 10 mg/kg IV three times per week, BETd-246 induced partial tumor regression during treatment [1]. Neither compound caused significant weight loss or apparent toxicity in this model [1]. Pharmacodynamic analysis showed that a single IV dose of BETd-246 (10 mg/kg) reduced BET protein levels in tumors by >80% within 1 hour, with depletion sustained for at least 9 hours [2]. MCL1 protein levels in tumors were markedly reduced as early as 3 hours post-treatment [2].

In vivo efficacy Patient-derived xenograft Dosing comparison

BETd-246 Procurement Application Scenarios: Where Degradation Outperforms Inhibition


Triple-Negative Breast Cancer (TNBC) Apoptosis and Growth Inhibition Studies

BETd-246 is the appropriate tool compound for TNBC studies requiring robust apoptosis induction, achieving IC50 values <10 nM in 9 of 13 TNBC cell lines and inducing strong apoptosis at 50 nM where BETi-211 at 1000 nM fails to produce meaningful apoptotic responses [1]. MCL1 downregulation by BETd-246 enables apoptosis, whereas BET inhibitors paradoxically upregulate this anti-apoptotic protein [2]. Combination studies pairing BETd-246 with BCL-XL inhibitors (e.g., BM-1197, ABT-263) produce synergistic apoptosis induction [3].

In Vivo PDX Efficacy Studies Requiring Intermittent Dosing Schedules

BETd-246 enables in vivo tumor growth inhibition with three-times-weekly IV dosing at 5-10 mg/kg, achieving >80% target protein depletion within 1 hour of a single dose that persists for at least 9 hours [1]. This regimen is more operationally feasible than the daily oral dosing (50 mg/kg) required for BETi-211 to achieve comparable efficacy [1]. At 10 mg/kg, BETd-246 induces partial tumor regression without significant weight loss, establishing a therapeutic window suitable for PDX studies [1].

Transcriptomic Profiling of BET Protein Degradation vs. Inhibition

BETd-246 produces distinct transcriptional outcomes compared to BET inhibitors: RNA-seq analysis revealed that BETd-246 predominantly downregulates genes involved in proliferation and apoptosis, whereas BETi-211 upregulates and downregulates similar numbers of genes [1]. This asymmetry provides a cleaner transcriptomic signature for mechanistic studies. Opposite regulation of BRD2 and MCL1 at the mRNA level further distinguishes degradation from inhibition [1].

Merkel Cell Carcinoma (MCC) Lineage Identity Studies

MCC cell lines are significantly more sensitive to BETd-246 than to BET inhibitor treatment, making BETd-246 the preferred tool for investigating BET protein dependence in MCC [1]. BETd-246 treatment results in loss of MCC signature genes independent of Merkel cell polyomavirus (MCPyV) status, and in MCPyV-positive cells suppresses downstream targets in the MCPyV-LT antigen axis [1].

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